molecular formula C13H12N2O5S2 B5592207 2-[(5-Carbamoylthiophen-3-yl)sulfonylamino]-2-phenylacetic acid

2-[(5-Carbamoylthiophen-3-yl)sulfonylamino]-2-phenylacetic acid

Cat. No.: B5592207
M. Wt: 340.4 g/mol
InChI Key: CVGIHODLUXEBQG-UHFFFAOYSA-N
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Description

2-[(5-Carbamoylthiophen-3-yl)sulfonylamino]-2-phenylacetic acid is a complex organic compound that features a thiophene ring, a sulfonyl group, and a phenylacetic acid moiety

Scientific Research Applications

2-[(5-Carbamoylthiophen-3-yl)sulfonylamino]-2-phenylacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action for amines involves their role as nucleophiles, reacting with electrophiles . For example, amines can react with sulfonyl groups to form sulfonamides, which are used as antimicrobial agents .

Safety and Hazards

Phenylacetic acid is subject to controls in countries including the United States and China because it can be used in the illicit production of phenylacetone, which is used in the manufacture of substituted amphetamines . It is labeled as a danger and has hazard statements H318 and H319 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Carbamoylthiophen-3-yl)sulfonylamino]-2-phenylacetic acid typically involves multiple steps, starting with the formation of the thiophene ring. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . The thiophene derivative is then functionalized with a carbamoyl group and a sulfonyl group through subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale reactions, ensuring high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Carbamoylthiophen-3-yl)sulfonylamino]-2-phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The phenylacetic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophiles like bromine (Br2) or chloromethyl methyl ether (MOMCl) can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted phenylacetic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-aminothiophene and 2-thiophenecarboxylic acid share the thiophene ring structure.

    Phenylacetic Acid Derivatives: Compounds such as phenylacetic acid and 2-phenylpropionic acid share the phenylacetic acid moiety.

Uniqueness

2-[(5-Carbamoylthiophen-3-yl)sulfonylamino]-2-phenylacetic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the sulfonyl and carbamoyl groups on the thiophene ring distinguishes it from other similar compounds, providing unique properties and applications.

Properties

IUPAC Name

2-[(5-carbamoylthiophen-3-yl)sulfonylamino]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5S2/c14-12(16)10-6-9(7-21-10)22(19,20)15-11(13(17)18)8-4-2-1-3-5-8/h1-7,11,15H,(H2,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGIHODLUXEBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NS(=O)(=O)C2=CSC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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